molecular formula C8H5N3O4 B1394287 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 858340-93-9

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1394287
CAS No.: 858340-93-9
M. Wt: 207.14 g/mol
InChI Key: RASQKOVSKRYFCS-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolo[2,3-b]pyridine core, followed by nitration and carboxylation reactions. The nitration step often employs nitric acid or a nitrating mixture under controlled conditions to introduce the nitro group at the desired position. The carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is used in various scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of kinase inhibitors and other anticancer agents.

    Biological Studies: To study the effects of nitro and carboxylic acid groups on biological activity.

    Chemical Biology: As a probe to investigate enzyme mechanisms and interactions.

    Industrial Applications: In the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group but shares the nitro group and core structure.

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the nitro group but shares the carboxylic acid group and core structure.

    5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains an amino group instead of a nitro group.

Uniqueness

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology .

Biological Activity

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 858340-93-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H5N3O4
  • Molecular Weight : 207.145 g/mol
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this structural class often exhibit inhibition of specific enzymes and receptors, which is critical for their therapeutic efficacy.

Key Targets

  • Cyclin-dependent Kinases (CDKs) : Some derivatives of pyrrolo[2,3-b]pyridine compounds have shown significant inhibitory activity against CDK2 and CDK9, which are crucial for cell cycle regulation. The IC50 values for these interactions have been reported as low as 0.36 µM for CDK2 .
  • GABA Aminotransferase : Inhibition of this enzyme has implications for neurological disorders. Compounds designed based on the pyrrolo structure have been shown to enhance GABA levels in the brain, potentially offering therapeutic benefits for conditions like epilepsy .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa0.45Significant inhibition of cell proliferation
HCT1160.50Moderate inhibition observed
A3750.60Reduced viability noted

These findings suggest that the compound may serve as a lead structure for developing anticancer agents.

Anti-inflammatory Activity

Research into the anti-inflammatory properties of similar compounds has indicated that pyrrolo derivatives can suppress COX-2 activity effectively:

Compound IC50 (µM) Comparison to Celecoxib
Compound A0.04 ± 0.09Equivalent
Compound B0.04 ± 0.02Equivalent

This suggests that modifications to the pyrrolo structure can enhance anti-inflammatory effects comparable to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity:

  • Nitro Group Positioning : The presence and position of nitro groups have been shown to affect both solubility and receptor binding affinity.
  • Carboxylic Acid Functionality : The carboxylic acid moiety is essential for maintaining bioactivity, particularly in enzyme inhibition.

Study on Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable apoptosis induction observed through flow cytometry analysis.

Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with the compound, suggesting potential applications in neurodegenerative diseases.

Properties

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-3-10-7-5(6)1-4(2-9-7)11(14)15/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASQKOVSKRYFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677513
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858340-93-9
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858340-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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